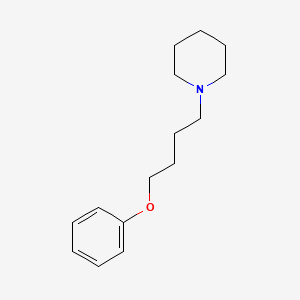

1-(4-phenoxybutyl)piperidine

Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of medicinal chemistry. nih.govencyclopedia.pub This scaffold is considered a "privileged" structure, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. taylorandfrancis.com Piperidine derivatives are integral to the design and synthesis of numerous therapeutic agents, playing a crucial role in the pharmaceutical industry. nih.govresearchgate.net Their prevalence is underscored by their presence in more than twenty different classes of pharmaceuticals and a vast number of natural alkaloids. encyclopedia.pubresearchgate.net

The utility of the piperidine moiety in drug design stems from its favorable physicochemical properties. The piperidine skeleton can influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules by enhancing membrane permeability, improving metabolic stability, and facilitating strong receptor binding. researchgate.net As a result, piperidine and its derivatives are found in a wide array of drugs with diverse therapeutic applications, including analgesics, antipsychotics, antihistamines, anti-cancer agents, and treatments for Alzheimer's disease. encyclopedia.pubijnrd.orgarizona.edu The structural versatility of the piperidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. ontosight.ai Over the last five years alone, more than 7,000 scientific papers related to piperidine have been published, highlighting the intense and ongoing research interest in this area. nih.gov

Historical Trajectory of Research on Piperidine-Containing Compounds in Pharmaceutical Sciences

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), which is also the origin of its name. atamanchemicals.comwikipedia.org Independently, French chemist Auguste Cahours also isolated and named the compound in 1852 after reacting piperine with nitric acid. atamanchemicals.comwikipedia.org

Initially, research focused on understanding the structure and reactivity of piperidine and other alkaloids. As the field of organic chemistry advanced through the 19th and early 20th centuries, piperidine became a fundamental building block in the synthesis of nitrogen-containing heterocyclic compounds. atamanchemicals.com By the mid-20th century, the favorable chemical properties and simple six-membered ring structure of piperidine led to its widespread adoption as a key reagent and structural component in both industrial and pharmaceutical chemistry. atamanchemicals.com This period marked the beginning of piperidine's central role in the development of major drug classes, particularly analgesics, antihistamines, and psychotropic medications. taylorandfrancis.comatamanchemicals.com Today, the piperidine scaffold remains a critical element in modern synthetic chemistry and drug discovery, valued for its ability to impart desirable pharmacokinetic properties to therapeutic agents. arizona.eduatamanchemicals.com

Rationale for Focused Investigation of 1-(4-phenoxybutyl)piperidine

The focused investigation of 1-(4-phenoxybutyl)piperidine is driven by the established and diverse biological activities observed in structurally similar compounds that combine a piperidine ring with a phenoxyalkyl chain. Research has consistently shown that this particular structural combination can lead to potent pharmacological effects, particularly on the central nervous system.

Derivatives incorporating the 1-(phenoxybutyl)piperidine moiety have been synthesized and evaluated for various therapeutic applications. For instance, certain 4-phenylpiperidine (B165713) compounds connected to a phenoxybutyl group have been investigated for their neuroleptic and potent analgesic properties. google.com One specific analog, ethyl 4-phenyl-1-(4-phenoxybutyl)piperidine-4-carboxylate, was found to have an analgesic efficacy three times greater than that of the well-known analgesic meperidine hydrochloride. justia.com

Furthermore, research into treatments for neurological damage caused by conditions like anoxia and ischemia has identified compounds with the 1-(4-phenoxybutyl)piperidine structure as potent calcium overload blockers in brain cells. epo.org The compound (-)-trans-4-(-4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-(4-phenoxybutyl)-piperidine, for example, was synthesized as part of a search for agents that could mitigate the cellular damage from such conditions. epo.org The rationale is that by preventing uncontrolled calcium accumulation in brain cells, these compounds could be useful in treating anoxia, ischemia, migraine, and epilepsy. epo.org

The consistent emergence of significant bioactivity in molecules containing the 1-(4-phenoxybutyl)piperidine core provides a strong rationale for its focused investigation. The phenoxybutyl chain appears to be a key contributor to the interaction of these molecules with various biological targets, justifying detailed studies into the synthesis, chemical properties, and full pharmacological potential of the parent compound, 1-(4-phenoxybutyl)piperidine.

Table 1: Research Findings on Structurally Related Compounds

| Compound Name | Investigated For | Reported Finding |

|---|---|---|

| Ethyl 4-phenyl-1-(4-phenoxybutyl)piperidine-4-carboxylate | Analgesic Activity | Found to be three times as effective as meperidine hydrochloride. justia.com |

| 1-(4-Phenoxybutyl)-4-phenylpiperidine oxalate | Neuroleptic and Analgesic Use | Identified as having strong pain-relieving activity and neuroleptic properties. google.com |

| (-)-trans-4-(-4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-(4-phenoxybutyl)-piperidine | Treatment of Anoxia, Ischemia, Migraine, Epilepsy | Acts as a calcium overload blocker in brain cells. epo.org |

| 1-(4–(4-(4H-1,2,4-triazol-4-yl)phenoxy)butyl)piperidine hydrochloride | Histamine (B1213489) H3 Receptor Antagonism | Synthesized and evaluated for potential anticonvulsant effects. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxybutyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-9-15(10-4-1)17-14-8-7-13-16-11-5-2-6-12-16/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDXCWGOXWMBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Pharmacological Characterization of 1 4 Phenoxybutyl Piperidine in Preclinical Models

Receptor Ligand Interactions

No specific data on the binding affinities (such as Ki values) or functional activities (agonist, antagonist, or inverse agonist properties) of 1-(4-phenoxybutyl)piperidine at histamine (B1213489) H1, H2, H3, or H4 receptors could be identified in the available scientific literature.

There is no available information detailing the binding affinities or functional roles of 1-(4-phenoxybutyl)piperidine at either the sigma-1 (σ1R) or sigma-2 (σ2R) receptors.

Specific inhibitory constants (such as Ki or IC50 values) for 1-(4-phenoxybutyl)piperidine against the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT) are not documented in publicly accessible research.

While a patent document lists "1-(4-phenoxybutyl)piperidine" among a large number of compounds synthesized as potential dopamine D2 receptor ligands, no specific binding data or functional activity details are provided for this particular compound.

Enzyme Modulation and Inhibition Profiles

No data regarding the inhibitory activity (e.g., IC50 values) of 1-(4-phenoxybutyl)piperidine on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) could be located.

Due to the absence of specific research findings for 1-(4-phenoxybutyl)piperidine in these areas, the creation of data tables and a detailed, informative article as outlined is not possible.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

The inhibition of glycosidase enzymes, such as α-glucosidase, is a critical therapeutic strategy for managing conditions like type 2 diabetes. nih.govnih.gov α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Its inhibition can help control postprandial hyperglycemia. mdpi.com

Numerous piperidine (B6355638) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govmdpi.com For instance, certain dihydroxy piperidine derivatives have demonstrated excellent activity, sometimes superior to standard references like acarbose. nih.gov The structure-activity relationship of these compounds often reveals that the nature and position of substituents on the piperidine ring and its attachments significantly influence their inhibitory potency. mdpi.com However, based on currently available scientific literature, no specific studies have been published detailing the α-glucosidase inhibitory activity of 1-(4-phenoxybutyl)piperidine.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov As such, LOX inhibitors are considered to have potential in treating a variety of inflammatory diseases. nih.govacademicjournals.org

Various natural and synthetic compounds have been investigated for their ability to inhibit lipoxygenase. academicjournals.orgnih.govmdpi.com These include extracts from medicinal plants and specific chemical entities. academicjournals.orgnih.gov While the search for novel LOX inhibitors is an active area of research, there is currently no published data available on the lipoxygenase inhibitory activity of 1-(4-phenoxybutyl)piperidine.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment in human skin. nih.gov The inhibition of this enzyme is a major strategy in the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.govmdpi.comresearchgate.net

A wide array of compounds, including various piperidine and piperazine (B1678402) derivatives, have been synthesized and tested for their tyrosinase inhibitory effects. researchgate.netmdpi.com For example, some piperazine-dithiocarbamate derivatives have shown promising tyrosinase inhibition potential. mdpi.com Despite the interest in this class of compounds, there are no specific studies in the existing scientific literature that report on the tyrosinase inhibitory properties of 1-(4-phenoxybutyl)piperidine.

Kinase Inhibition (e.g., IKKβ, ALK, ROS1)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. ijbs.com Consequently, kinase inhibitors are a major focus of drug discovery efforts.

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): IKKβ is a key component of the NF-κB signaling pathway, which is central to the inflammatory response. ijbs.comnih.gov Inhibition of IKKβ is a potential therapeutic strategy for inflammatory diseases and certain cancers. ijbs.commdpi.com While various compounds are known to inhibit IKKβ, including some with a piperidin-4-one structure, there is no published research on the IKKβ inhibitory activity of 1-(4-phenoxybutyl)piperidine. nih.gov

ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1): ALK and ROS1 are receptor tyrosine kinases, and their genetic rearrangements can act as oncogenic drivers in certain cancers, most notably non-small cell lung cancer (NSCLC). moh.gov.mynih.govfrontiersin.org The development of ALK and ROS1 inhibitors has been a significant advancement in the treatment of these cancers. nih.govcancernetwork.comfrontiersin.org Although some kinase inhibitors contain piperidine moieties, there is no available data to suggest that 1-(4-phenoxybutyl)piperidine has been evaluated for inhibitory activity against ALK or ROS1. nih.gov

Coactivator-associated Arginine Methyltransferase Inhibition

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is an enzyme that methylates arginine residues on histone and non-histone proteins, thereby playing a significant role in the regulation of gene transcription. elifesciences.orgfrontiersin.org Overexpression of CARM1 has been linked to various cancers, making it an attractive therapeutic target. elifesciences.orgresearchgate.net

The development of small-molecule inhibitors of CARM1 is an active area of research. elifesciences.orgresearchgate.netnih.gov These inhibitors often act by competing with the enzyme's cofactor, S-adenosyl-L-methionine (SAM). elifesciences.org To date, there are no published studies investigating the potential of 1-(4-phenoxybutyl)piperidine as an inhibitor of CARM1.

Other Biological Activities in Preclinical Contexts

Immunomodulatory Effects

Immunomodulatory agents are substances that can modify the functioning of the immune system. This can involve either enhancing or suppressing immune responses, making them valuable for treating a range of conditions from infections and cancers to autoimmune diseases. jfda-online.comnih.gov

Various natural and synthetic compounds have been shown to possess immunomodulatory properties. nih.govturkishimmunology.orgmdpi.com For instance, piperine (B192125), an alkaloid from black pepper, has been studied for its effects on both innate and acquired immune responses. turkishimmunology.org However, there is currently no scientific literature available that describes any immunomodulatory effects of 1-(4-phenoxybutyl)piperidine.

Antimalarial Activity Studies

The piperidine ring is a key structural moiety in various compounds investigated for antimalarial properties. nih.gov Studies indicate that compounds containing a piperidine ring can exhibit significant and selective activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Research into a series of 1,4-disubstituted piperidine derivatives has demonstrated their potential against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov In one such study, several synthesized derivatives showed potent activity, with some molecules exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the established antimalarial drug chloroquine. nih.gov For instance, compound 13b from the study demonstrated an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Similarly, compound 12a showed strong activity against the W2 strain with an IC₅₀ of 11.06 nM. nih.gov These findings underscore the importance of the substituted piperidine scaffold in the development of new antimalarial agents. nih.govnih.gov

Table 1: Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

| Compound | IC₅₀ (nM) vs. 3D7 Strain | IC₅₀ (nM) vs. W2 Strain |

|---|---|---|

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

| 6b | 17.42 | - |

| Chloroquine | 22.38 | 134.12 |

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.govnih.gov

Anticancer Activity Mechanisms (excluding clinical trials)

The piperidine heterocycle is a prevalent feature in numerous compounds with demonstrated anticancer activity. researchgate.net Preclinical studies on various piperidine derivatives have elucidated several mechanisms through which they exert their cytotoxic and antiproliferative effects on cancer cells. nih.govufmg.br

A primary mechanism involves the induction of apoptosis, or programmed cell death. For example, piperine, a well-known piperidine alkaloid, has been shown to induce apoptosis in human leukemia HL-60 cells by increasing the concentration of caspase-3. nih.gov It also upregulates pro-apoptotic proteins like BAX while downregulating the anti-apoptotic protein Bcl-2. nih.gov Another piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has demonstrated effects in both estrogen receptor (ER) positive and negative breast cancer cells. nih.gov

Cell cycle arrest is another significant anticancer mechanism. The compound 2-amino-4-(1-piperidine)pyridine was found to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase, thereby preventing progression to the S phase where DNA replication occurs. nih.gov Furthermore, some piperidine derivatives have been observed to generate intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane potential in oral squamous carcinoma cells, contributing to their anticancer action. nih.gov

A study on a synthesized piperidinium (B107235) chloride derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride , assessed its anticancer activity against A549 lung cancer cells. nwmedj.org The compound exhibited dose-dependent cytotoxicity, with an IC₅₀ value of 32.43 µM. nwmedj.org

Table 2: Anticancer Activity of a Selected Piperidinium Derivative

| Cell Line | Compound | IC₅₀ (µM) | Maximum Cytotoxicity (%) |

|---|---|---|---|

| A549 (Lung Cancer) | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | 32.43 | 66.90 at 100 µM |

Data from a study evaluating cytotoxicity in A549 cells. nwmedj.org

Anticonvulsant Effects

Piperidine alkaloids and their synthetic derivatives have been investigated for their potential anticonvulsant properties. researchgate.netscispace.com The evaluation of such compounds often involves preclinical animal models, such as the maximal electroshock seizure (MES) test, which helps identify drugs effective against generalized tonic-clonic seizures. uc.pt

The anticonvulsant activity of some compounds is believed to be connected to their ability to modulate neurotransmitter systems or act as antioxidants, thereby reducing neuronal hyperexcitability. scispace.com For example, the alkaloid iso-cassine demonstrated antioxidant mechanisms that were suggested to contribute to its ability to suppress seizures. innovareacademics.in

Antioxidant Properties and Mechanism of Action

Several piperidine derivatives have been shown to possess significant antioxidant properties, acting through various mechanisms to neutralize harmful free radicals. scispace.comnih.gov These compounds can inhibit lipid peroxidation and scavenge reactive oxygen species such as hydroxyl radicals. nih.gov

A study investigating a series of novel 1,4-substituted piperidine derivatives found that compounds containing a cysteamine (B1669678) moiety with a free sulfhydryl (SH) group were efficient antioxidants. nih.gov They demonstrated an ability to inhibit lipid peroxidation and interact with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov Conversely, replacing the SH group with an amino (NH₂) or hydroxyl (OH) group led to a decrease in antioxidant activity. nih.gov

In a study of a synthesized piperidinium salt, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride , limited DPPH radical scavenging activity was observed when compared to the standard, ascorbic acid. nwmedj.org This indicates that the antioxidant potential can be highly dependent on the specific substitutions on the piperidine ring.

Research on a series of 1-(3-phenoxypropyl)piperidines linked to a triphenylphosphonium cation, which are structurally similar to 1-(4-phenoxybutyl)piperidine, was conducted to develop compounds with antioxidant properties for potential use in neurodegenerative diseases. mdpi.com These compounds were designed to regulate excessive mitochondrial oxidative stress. mdpi.com

Table 3: Antioxidant Activity Profile of a Piperidinium Derivative

| Assay | Compound | Absorbance Range | Control (Ascorbic Acid) Absorbance Range |

|---|---|---|---|

| DPPH | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | 1.339±0.044 to 1.072±0.120 | 1.263±0.057 to 0.675±0.093 |

| CUPRAC | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | 0.132±0.042 to 0.142±0.031 | 0.227±0.052 to 1.768±0.176 |

Data from a study evaluating antioxidant activity via DPPH and CUPRAC methods. nwmedj.org

Structure Activity Relationship Sar Studies of 1 4 Phenoxybutyl Piperidine Analogues

Influence of Substituent Modifications on Pharmacological Activity

Substitutions on both the phenoxy and piperidine (B6355638) rings of 1-(4-phenoxybutyl)piperidine analogues have been shown to significantly impact their affinity for the σ1 receptor.

On the phenoxy ring, the nature and position of substituents play a crucial role. For instance, the presence of a para-substituent is generally favorable for σ1 receptor affinity. A comparative study of analogues with a p-chloro versus a p-methoxy group on the phenoxy moiety revealed that while both series yielded high-affinity ligands, the p-chloro derivatives consistently showed slightly higher affinity for the σ1 receptor. uniba.it This suggests that a more hydrophobic substituent at this position can enhance binding. The interaction of the para-substituent with the tyrosine 181 (T181) residue in the σ1 receptor appears to be a significant contributor to the agonist functional activity of these compounds. uniba.it

Modifications to the piperidine ring also have a profound effect on pharmacological activity. A 4-methyl substituent on the piperidine ring has been identified as conferring optimal interaction with the σ1 subtype. uniba.it Increasing the steric hindrance around the basic nitrogen of the piperidine ring generally leads to a decrease in σ1 receptor affinity. For example, increasing the degree of methylation on the piperidine ring progressively decreases affinity. researchgate.netnih.gov Specifically, tetramethyl-substituted analogues have been found to have no measurable affinity for the σ1 receptor. uniba.it

| Compound | Phenoxy Ring Substituent | Piperidine Ring Substituent | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 1a | p-chloro | 4-methyl | 0.34 |

| 1b | p-methoxy | 4-methyl | 0.89 |

| 5a | p-chloro | cis-2,6-dimethyl | 59.4 |

| 5b | p-methoxy | cis-2,6-dimethyl | 379 |

| 6a | p-chloro | 2,2,6,6-tetramethyl | >5000 |

| 6b | p-methoxy | 2,2,6,6-tetramethyl | >5000 |

Impact of Piperidine Ring Stereochemistry on Potency and Selectivity

The stereochemistry of substituents on the piperidine ring and the connecting alkyl chain can influence the potency and selectivity of 1-(4-phenoxybutyl)piperidine analogues. The introduction of a chiral center allows for the exploration of how different spatial arrangements of substituents affect receptor binding.

Studies on analogues with a methyl group introduced on the ethylenic chain connecting the phenoxy and piperidine moieties have shown that stereochemistry can have a notable impact on affinity. For instance, in a pair of enantiomers with a p-methoxy substituent on the phenoxy ring, the (R)-enantiomer displayed a four-fold higher affinity for the σ2 receptor compared to the (S)-enantiomer. uniba.it For the p-chloro substituted counterparts, the (S)-enantiomer showed a 3.5-fold higher affinity for the σ2 receptor, while the (R)-enantiomer had a slight preference for the σ1 receptor. uniba.it This indicates that the stereochemical configuration at this position can modulate selectivity between sigma receptor subtypes.

The presence of a chiral center on the piperidine ring itself also influences binding, although the effect may be less pronounced than that of stereocenters in the linker chain. uniba.it The differential binding of enantiomers underscores the three-dimensional nature of the ligand-receptor interaction and highlights the importance of precise positioning of substituents within the binding pocket.

| Compound | Phenoxy Ring Substituent | Chiral Center Location | Stereochemistry | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|---|

| (R)-2a | p-chloro | Ethylenic chain | R | 0.56 | 105 |

| (S)-2a | p-chloro | Ethylenic chain | S | 1.18 | 30.3 |

| (R)-2b | p-methoxy | Ethylenic chain | R | 1.49 | 100 |

| (S)-2b | p-methoxy | Ethylenic chain | S | 1.30 | 403 |

Effects of Alkyl Chain Length and Branching in the Phenoxybutyl Moiety

The length and branching of the alkyl chain that links the phenoxy and piperidine moieties are critical determinants of σ1 receptor affinity. The optimal chain length allows for the appropriate positioning of the terminal aromatic group within a hydrophobic region of the receptor binding site.

In a series of 2,6-dimethyl substituted piperidine analogues, elongating the linker from an oxyethylene to an oxypropylene chain resulted in a more than 10-fold increase in σ1 receptor affinity. uniba.it This suggests that the longer chain enables the phenoxy moiety to more effectively occupy and interact with a hydrophobic pocket in the receptor.

Branching in the alkyl chain, such as the introduction of a methyl group, can be well-tolerated and even lead to high-affinity ligands, as seen in analogues where a methyl group is present on the ethylenic linker. uniba.it Molecular modeling studies suggest that this position is located in a sterically tolerant region of the σ1 receptor binding site. uniba.it

| Compound | Phenoxy Ring Substituent | Piperidine Ring Substituent | Alkyl Chain | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| 5a | p-chloro | cis-2,6-dimethyl | Oxyethylene | 59.4 |

| 4a | p-chloro | cis-2,6-dimethyl | Oxypropylene | 4.43 |

| 5b | p-methoxy | cis-2,6-dimethyl | Oxyethylene | 379 |

| 4b | p-methoxy | cis-2,6-dimethyl | Oxypropylene | 23.5 |

Bioisosteric Replacements of the Phenoxy and Piperidine Moieties

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of 1-(4-phenoxybutyl)piperidine analogues, bioisosteric replacements of both the phenoxy and piperidine moieties have been explored to improve affinity, selectivity, and pharmacokinetic profiles.

The piperidine ring is considered a key structural element for high affinity at the σ1 receptor. nih.gov Its replacement with a piperazine (B1678402) ring has been shown to have a significant impact on activity. In one study, replacing the piperidine core with a piperazine resulted in a dramatic decrease in σ1 receptor affinity, highlighting the importance of the piperidine nitrogen environment for optimal interaction. nih.gov Other bioisosteres for the piperidine ring that have been investigated in the broader context of CNS ligands include spirocyclic structures like 1-azaspiro[3.3]heptane, which has been proposed as a means to improve properties such as solubility and metabolic stability. enamine.netresearchgate.net

For the phenoxy moiety, which typically interacts with a hydrophobic region of the receptor, various aromatic and heteroaromatic rings can be considered as bioisosteric replacements. The goal of such replacements is often to fine-tune electronic and steric properties to enhance binding or to introduce new interaction points with the receptor. While specific examples of phenoxy group bioisosteres in 1-(4-phenoxybutyl)piperidine analogues are not extensively detailed in the provided search results, the general principles of bioisosterism suggest that rings such as pyridine (B92270), thiophene, or other substituted phenyl rings could be explored.

Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition

The conformational flexibility of 1-(4-phenoxybutyl)piperidine and its analogues plays a significant role in their ability to bind to the σ1 receptor. The molecule's ability to adopt a specific conformation to fit within the binding site is crucial for high-affinity interaction. Conformational analysis, often aided by molecular modeling and computational studies, provides insights into the spatial arrangement of the pharmacophoric elements and their interactions with the receptor.

Molecular dynamics simulations can help to understand the dynamic nature of the ligand-receptor complex and identify key residues involved in stabilizing the bound conformation. nih.gov Studies have shown that both hydrophilic interactions with residues like Glu172 and hydrophobic interactions with residues such as tyrosine 120 (Tyr120), valine 162 (Val162), leucine (B10760876) 105 (Leu105), and isoleucine 124 (Ile124) are important for ligand affinity. nih.gov

The concept of conformational restriction, where flexibility is reduced by incorporating the pharmacophore into a more rigid structure, is a strategy sometimes employed to increase affinity and selectivity. units.it By pre-organizing the molecule in a conformation favorable for binding, the entropic penalty of binding can be reduced. However, for flexible receptors like the σ1 receptor, a certain degree of ligand flexibility might be necessary to allow for an induced-fit mechanism of binding.

Preclinical Pharmacokinetics and Metabolism of 1 4 Phenoxybutyl Piperidine

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., Rat, Human)

The metabolic stability of a compound, assessed through in vitro systems like hepatic microsomes and hepatocytes, is a critical determinant of its in vivo half-life and clearance. For piperidine-containing compounds, metabolic stability can vary significantly based on the nature and position of substituents.

Generally, unsubstituted piperidine (B6355638) rings can be susceptible to metabolism. Studies on various piperidine analogues have shown a range of stability in liver microsomes. For instance, some unsubstituted piperidine-containing compounds have been reported to have a short half-life of around 6 minutes in mouse liver microsomes, indicating rapid metabolism. acs.org Conversely, the introduction of certain functional groups can enhance stability.

Given its structure, 1-(4-phenoxybutyl)piperidine would be expected to undergo moderate to potentially rapid metabolism in both rat and human liver microsomes. The stability would likely be influenced by the accessibility of the piperidine ring and the phenoxybutyl chain to metabolic enzymes. Interspecies differences are also anticipated, as is common with many xenobiotics. For example, a study on a different piperidine analog showed it to be more stable in human liver microsomes compared to rat liver microsomes. nih.gov

Illustrative In Vitro Metabolic Stability Data for a Generic Piperidine Compound

| Parameter | Rat Liver Microsomes | Human Liver Microsomes |

| Half-life (t½, min) | 15 - 45 | 30 - 90 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 50 - 150 | 20 - 80 |

| Disclaimer: This table presents typical data for piperidine derivatives and is for illustrative purposes only. It does not represent actual data for 1-(4-phenoxybutyl)piperidine. |

Identification of Major Metabolic Pathways and Metabolites (e.g., N-Dealkylation, Hydroxylation, O-Demethylation, Amide Hydrolysis, Glucuronidation)

The metabolism of 1-(4-phenoxybutyl)piperidine is predicted to proceed through several well-established phase I and phase II metabolic pathways.

Phase I Metabolism:

N-Dealkylation: This is a very common metabolic pathway for compounds with an N-alkylated piperidine ring. acs.orgnih.gov This would involve the removal of the 4-phenoxybutyl group to yield piperidine and a corresponding aldehyde, which would be further oxidized.

Hydroxylation: Oxidation of the piperidine ring at various positions (e.g., C-3 or C-4) is a likely metabolic route. frontiersin.org Additionally, hydroxylation could occur on the phenoxy ring or the butyl chain.

Piperidine Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring, forming various amino-aldehyde and amino-acid metabolites. nih.gov

O-Dealkylation: While less common for a phenoxy ether linkage compared to a methoxy (B1213986) group, enzymatic cleavage of the ether bond is a possibility, leading to the formation of a phenol (B47542) derivative and 4-(piperidin-1-yl)butan-1-ol.

Phase II Metabolism:

Glucuronidation: The hydroxylated metabolites formed during phase I metabolism can undergo conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

Role of Cytochrome P450 Isoforms in 1-(4-phenoxybutyl)piperidine Metabolism (e.g., CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the phase I metabolism of a vast number of drugs. For piperidine-containing compounds, several CYP isoforms are known to be involved.

CYP3A4: This is a major enzyme responsible for the metabolism of many piperidine derivatives. acs.orgnih.govnih.gov It is highly expressed in the human liver and intestine and is known to catalyze N-dealkylation and hydroxylation reactions. acs.orgfrontiersin.org It is highly probable that CYP3A4 would play a significant role in the metabolism of 1-(4-phenoxybutyl)piperidine.

CYP2D6: This isoform is also frequently involved in the metabolism of piperidine-containing drugs, particularly in catalyzing hydroxylation reactions. nih.govresearchgate.net

Other CYPs: Depending on the specific structure, other isoforms such as CYP1A2 and CYP2C19 could also contribute to a lesser extent. researchgate.net

In Vivo Pharmacokinetic Profile in Animal Models (e.g., Absorption, Distribution, Systemic Clearance, Oral Bioavailability)

The in vivo pharmacokinetic profile of 1-(4-phenoxybutyl)piperidine in animal models such as rats would be a culmination of its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption: As a lipophilic compound, 1-(4-phenoxybutyl)piperidine is likely to be well-absorbed after oral administration.

Distribution: Piperidine-containing compounds often exhibit a large volume of distribution, indicating extensive distribution into tissues outside of the bloodstream. researchgate.net

Systemic Clearance: The rate of metabolism in the liver is a primary determinant of systemic clearance. Based on the expected moderate to rapid in vitro metabolism, the systemic clearance in rats would likely be moderate to high.

Oral Bioavailability: The oral bioavailability will depend on the extent of absorption and first-pass metabolism in the gut wall and liver. While absorption may be good, significant first-pass metabolism, a common feature for compounds metabolized by CYP3A4, could result in low to moderate oral bioavailability. pcom.edu Studies on other piperidine ether analogs have shown poor oral exposure in rats. nih.gov

Illustrative In Vivo Pharmacokinetic Parameters in Rats for a Generic Piperidine Compound

| Parameter | Value |

| Clearance (CL) | 1.0 - 3.0 L/h/kg |

| Volume of Distribution (Vd) | 5 - 15 L/kg |

| Oral Bioavailability (F%) | 10 - 40% |

| Disclaimer: This table presents typical data for piperidine derivatives and is for illustrative purposes only. It does not represent actual data for 1-(4-phenoxybutyl)piperidine. |

Computational and in Silico Approaches in Research on 1 4 Phenoxybutyl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-phenoxybutyl)piperidine, docking simulations are employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity.

Studies on piperidine (B6355638) derivatives have successfully utilized molecular docking to understand their inhibitory potential against various protein targets. For instance, research on piperidine-based compounds has revealed their affinity for the sigma-1 receptor (S1R), a protein implicated in a range of neurological disorders. nih.gov Docking studies of these compounds into the S1R binding pocket have shown that the piperidine nitrogen atom often acts as a positive ionizable feature, forming crucial interactions. nih.govnih.gov The phenoxybutyl group of 1-(4-phenoxybutyl)piperidine would likely occupy a hydrophobic pocket within the receptor. nih.gov

In the broader context of piperidine-containing molecules, docking has been instrumental in identifying inhibitors for targets such as the main protease (Mpro) of SARS-CoV-2 and enzymes involved in antimicrobial resistance. nih.govnih.gov These studies demonstrate the utility of docking in predicting binding modes and energies, which correlate with experimental activity. For example, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives identified potent α-amylase inhibitors through docking, with the best-performing compound exhibiting a docking score of -7.43 kcal/mol. plos.org

Table 1: Examples of Molecular Docking Applications for Piperidine Derivatives

| Compound Class | Protein Target | Key Findings from Docking |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | The piperidine nitrogen is a key positive ionizable feature for binding. nih.govnih.gov |

| Piperidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Identification of potential inhibitors with good binding affinities. nih.govnih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Prediction of inhibitory activity and binding interactions. plos.org |

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand like 1-(4-phenoxybutyl)piperidine within its target binding site over time. This method complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and revealing the flexibility of both the ligand and the protein. nih.gov

MD simulations have been crucial in studying the stability of ligand-protein complexes involving piperidine derivatives. nih.govnih.gov For example, simulations of piperidine derivatives bound to the SARS-CoV-2 main protease were performed for 120 nanoseconds to confirm the stability of the docked poses in a simulated physiological environment. nih.gov The root-mean-square deviation (RMSD) is a key metric used in these simulations to assess the stability of the complex; a stable complex will exhibit minimal fluctuations in RMSD over the simulation time. plos.org

Furthermore, MD simulations can reveal the importance of specific amino acid residues in maintaining the binding of a ligand. nih.gov This information is invaluable for understanding the molecular basis of a compound's activity and for designing new analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eunih.govmdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a compound like 1-(4-phenoxybutyl)piperidine, a QSAR study would typically involve a series of analogs where the phenoxy, butyl, or piperidine moieties are systematically modified. The biological activity of these analogs would be determined experimentally, and then various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each molecule. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are then used to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com

Successful QSAR models have been developed for various classes of piperidine derivatives, predicting their toxicity, anticancer activity, and anti-HIV potential. insilico.eunih.govnih.gov A good QSAR model is characterized by high correlation coefficients (r²) for the training set and high predictive ability (q²) for an external test set of compounds. nih.gov

In Silico Prediction of Biological Activity Spectra and Protein Targets (e.g., SwissTargetPrediction, PASS Online Tool)

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) Online are powerful in silico resources for predicting the likely biological targets and activities of a small molecule based on its chemical structure. nih.govresearchgate.netnih.gov These tools operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological activities. swisstargetprediction.ch

For 1-(4-phenoxybutyl)piperidine, submitting its structure (in SMILES format, for example) to a tool like SwissTargetPrediction would generate a list of probable protein targets. nih.govswisstargetprediction.ch The predictions are based on a combination of 2D and 3D similarity measures to a library of known active ligands. nih.gov The output typically includes a ranked list of targets, providing a valuable starting point for experimental validation. nih.gov

The PASS Online tool predicts a broad spectrum of biological activities based on the structure of the input compound. researchgate.net These predictions can encompass pharmacological effects, mechanisms of action, and even potential toxicity. Such in silico screening can help to prioritize compounds for further investigation and to identify potential off-target effects early in the research process.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.netmdpi.com For 1-(4-phenoxybutyl)piperidine, DFT calculations can provide valuable insights into its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. nih.gov The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species or biological targets. nih.gov Furthermore, DFT is employed to optimize the molecular geometry and to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR and Raman) to confirm the structure of the synthesized compound. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 1 4 Phenoxybutyl Piperidine

Exploration of Novel Therapeutic Indications

The piperidine (B6355638) nucleus is a cornerstone in the development of drugs for a wide array of diseases, particularly those affecting the central nervous system (CNS). Analogues of 1-(4-phenoxybutyl)piperidine have shown potential in several therapeutic areas, suggesting that this compound could be a valuable starting point for drug discovery campaigns.

Neurodegenerative and Psychiatric Disorders: The structural similarity to compounds targeting CNS receptors is a key area for exploration. For instance, piperidine and piperazine (B1678402) analogues have been designed as potent histamine (B1213489) H3 receptor antagonists. nih.gov This class of drugs is under investigation for treating cognitive deficits associated with conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. nih.gov Furthermore, various piperidine derivatives have been developed as antagonists for dopamine (B1211576) receptors, which are critical targets in psychiatric and neurological disorders. chemrxiv.org The piperidine scaffold is a common feature in drugs for Alzheimer's disease, neuropathic pain, and cancer therapy. encyclopedia.pub

Inflammation and Pain: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for the development of novel NLRP3 inflammasome inhibitors, indicating a potential role for piperidine derivatives in treating inflammatory conditions. mdpi.com Additionally, 4-phenyl piperidine compounds have been designed to target the mu-opioid receptor, a key player in pain modulation. researchgate.net

Oncology and Infectious Diseases: The versatility of the piperidine ring is further demonstrated by its inclusion in anticancer agents and biocides. encyclopedia.pubmdpi.com For example, piperidine-based thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an important enzyme target in both cancer and microbial infections. nih.gov

Design and Synthesis of Advanced Analogues with Improved Potency and Selectivity

Future research will undoubtedly focus on the rational design and synthesis of advanced analogues of 1-(4-phenoxybutyl)piperidine to optimize its pharmacological profile. Medicinal chemistry campaigns often involve systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic properties.

Key strategies for analogue development include:

Scaffold Modification: Research has shown that subtle changes, such as replacing a piperidine ring with a piperazine, can significantly impact biological activity. For instance, in a series of histamine H3 receptor antagonists, the piperidine analogues showed slightly different potencies compared to their piperazine counterparts, highlighting the importance of the core heterocyclic structure. nih.gov

Ring Substitution: The introduction of substituents, such as fluorine atoms, onto the piperidine ring is a common strategy to improve metabolic stability and modulate physicochemical properties like lipophilicity and basicity (pKa). The development of 4,4-difluoropiperidine (B1302736) scaffolds has been shown to yield potent dopamine D4 receptor antagonists with improved CNS drug-like properties. chemrxiv.orgchemrxiv.org

Side-Chain Variation: Altering the phenoxybutyl side chain—by changing its length, introducing substituents on the phenyl ring, or replacing it with other aromatic or heteroaromatic systems—can fine-tune the molecule's interaction with its biological target. chemrxiv.org

Table 1: Strategies for Analogue Design

| Modification Strategy | Example | Desired Outcome | Reference |

|---|---|---|---|

| Scaffold Hopping | Replacing piperidine with piperazine | Modulate potency and selectivity | nih.gov |

| Ring Fluorination | Introduction of a 4,4-difluoro group | Enhance metabolic stability, improve CNS MPO score | chemrxiv.orgchemrxiv.org |

| Side-Chain Extension | Varying the length of the alkyl chain | Optimize binding affinity | nih.gov |

| Aromatic Substitution | Adding cyano or fluoro groups to the phenoxy ring | Improve potency and lipophilic efficiency | chemrxiv.org |

Integration of Multi-Target Directed Ligand (MTDL) Design Principles

For complex and multifactorial diseases such as Alzheimer's, the traditional "one molecule, one target" paradigm has shown limited success. frontiersin.org This has led to the rise of Multi-Target Directed Ligand (MTDL) design, which aims to create single chemical entities that can simultaneously modulate multiple biological targets involved in the disease pathology. mdpi.com

The 1-(4-phenoxybutyl)piperidine scaffold is an excellent candidate for MTDL design. Its structure can be viewed as a modular framework that allows for the incorporation of other pharmacophores. For example, researchers have successfully created MTDLs for Alzheimer's disease by combining a piperidine-containing fragment (for targeting cholinesterases) with other moieties that can inhibit β-secretase 1 (BACE1) or prevent amyloid-beta aggregation. nih.govresearchgate.net Future work could involve hybridizing the 1-(4-phenoxybutyl)piperidine structure with functional groups known to interact with other relevant targets in neurodegeneration, such as monoamine oxidase (MAO) or glycogen (B147801) synthase kinase 3 beta (GSK3β). frontiersin.orgresearchgate.net

Development of Advanced Preclinical Methodologies for Characterization

The successful translation of a promising compound from the laboratory to the clinic depends on a robust preclinical characterization process. For analogues of 1-(4-phenoxybutyl)piperidine, particularly those intended for CNS applications, a suite of advanced methodologies is essential.

In Vitro Assays: The initial characterization involves biochemical and cellular assays to determine the compound's potency and mechanism of action. This includes radioligand binding assays to measure binding affinity (Ki) for specific receptors and enzyme inhibition assays to determine IC50 values. chemrxiv.orgnih.gov Functional assays in cell lines, such as neuroprotection studies in SH-SY5Y cells, are used to evaluate the compound's cellular efficacy. nih.gov

In Silico Modeling: Computational tools play a crucial role in modern drug design. Molecular docking simulations are used to predict how a ligand binds to its target protein, helping to rationalize structure-activity relationships (SAR) and guide the design of new analogues. nih.gov

ADMET Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. For CNS drug candidates, key parameters include metabolic stability (often tested using liver microsomes), plasma protein binding, and the ability to cross the blood-brain barrier. chemrxiv.orgchemrxiv.org Physicochemical properties are often calculated to derive a "CNS Multiparameter Optimization" (CNS MPO) score, which helps predict a compound's suitability for CNS applications. chemrxiv.org

Table 2: Key Preclinical Characterization Methods

| Methodology | Purpose | Key Metrics | Reference |

|---|---|---|---|

| Binding Assays | Determine affinity for the target receptor | Ki (inhibition constant) | chemrxiv.org |

| Enzyme Inhibition Assays | Measure potency against a target enzyme | IC50 (half-maximal inhibitory concentration) | nih.gov |

| Cell-Based Assays | Assess functional activity and neuroprotection | Cellular efficacy, viability | nih.gov |

| Molecular Docking | Predict binding mode and guide analogue design | Binding energy, protein-ligand interactions | nih.gov |

| ***In Vitro* ADME** | Evaluate drug-like properties | Microsomal stability, plasma protein binding, CNS MPO score | chemrxiv.orgchemrxiv.org |

Potential for Combination Therapies in Preclinical Settings

Given the complexity of diseases like cancer and neurodegenerative disorders, combination therapy has become a standard of care. This approach involves using multiple drugs that act on different biological pathways to achieve a synergistic therapeutic effect and overcome drug resistance.

While a novel analogue of 1-(4-phenoxybutyl)piperidine might be developed as a monotherapy, its potential in combination with existing drugs should be explored in preclinical models. For example, a highly selective histamine H3 antagonist derived from this scaffold could be tested in combination with an acetylcholinesterase inhibitor like donepezil (B133215) in animal models of Alzheimer's disease. The goal of such studies would be to determine if the combination leads to enhanced cognitive improvement compared to either agent alone. These preclinical investigations are essential for identifying promising combination strategies that could later be evaluated in clinical trials.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(4-phenoxybutyl)piperidine, and how can purity be validated?

A1. Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via alkylation of piperidine with 4-phenoxybutyl halides under basic conditions (e.g., NaOH in dichloromethane) . Purification via column chromatography or recrystallization is recommended. Validate purity using HPLC (>95%) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. What safety protocols are critical when handling 1-(4-phenoxybutyl)piperidine?

A2. Based on structurally similar compounds, prioritize:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : In airtight containers, away from oxidizers, at RT .

Q. Q3. Which spectroscopic methods are most reliable for characterizing this compound?

A3. Key techniques:

- NMR : H (7.2–6.8 ppm for aromatic protons) and C (δ 120–160 ppm for piperidine carbons) .

- FT-IR : Peaks at ~2800 cm (C-H stretch) and ~1250 cm (C-O-C ether linkage) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 260) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported pharmacological activities of 1-(4-phenoxybutyl)piperidine derivatives?

A4. Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural analogs. Strategies:

- Dose-response studies : Compare IC values across multiple cell lines.

- Receptor binding assays : Use radioligand displacement (e.g., σ or opioid receptors) to clarify target specificity .

- Meta-analysis : Cross-reference PubChem bioactivity data with in-house results .

Q. Q5. What experimental design principles apply to optimizing reaction yields for novel derivatives?

A5. Use factorial design (e.g., 2 factorial) to test variables:

Q. Q6. How does 1-(4-phenoxybutyl)piperidine interact with biological targets at the molecular level?

A6. Computational and experimental approaches:

- Docking studies : Simulate binding to σ-1 receptors (PDB ID: 5HK1) using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- In vitro validation : Measure cAMP inhibition in HEK293 cells transfected with σ-1 receptors .

Q. Q7. What strategies mitigate instability of 1-(4-phenoxybutyl)piperidine in aqueous buffers?

A7. Stability challenges include hydrolysis of the ether linkage. Solutions:

Q. Q8. How can researchers address conflicting data on the compound’s metabolic pathways?

A8. Discrepancies may stem from species-specific cytochrome P450 (CYP) activity. Approaches:

- In vitro metabolism : Use human liver microsomes (HLM) vs. rat S9 fractions.

- Metabolite profiling : Identify hydroxylated or N-dealkylated products via LC-QTOF .

- Enzyme inhibition assays : Test CYP3A4/2D6 inhibitors (e.g., ketoconazole) to confirm pathways .

Methodological Guidance

Q. Q9. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

A9. Use nonlinear regression (e.g., GraphPad Prism) to model LC/LD values. For in vivo studies:

- ANOVA : Compare treatment groups with Tukey’s post hoc test.

- Kaplan-Meier survival analysis : For chronic toxicity studies .

Q. Q10. How can researchers validate the selectivity of 1-(4-phenoxybutyl)piperidine for specific receptors?

A10. Combine:

- Competitive binding assays : Test against a panel of 50+ receptors (e.g., CEREP panel).

- CRISPR knockouts : Generate receptor-null cell lines to confirm on-target effects .

- SPR biosensing : Measure binding kinetics (k/k) for affinity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.